Superior BET Bromodomain Binding Affinity
BETi-211 exhibits a binding affinity (Ki) of <1 nM for BET bromodomains, which is quantitatively superior to a panel of established BET inhibitors including RX-37, JQ-1, OTX-015, and IBET-762 [1]. This represents a 10- to 100-fold increase in potency over these comparators [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | <1 nM |
| Comparator Or Baseline | RX-37, JQ-1, OTX-015, IBET-762 |
| Quantified Difference | >10- to 100-fold greater potency |
| Conditions | In vitro binding assay as reported in Bai et al., 2017, SI Table 1. |
Why This Matters
For procurement, this ensures that BETi-211 achieves near-complete target engagement at significantly lower concentrations than its comparators, reducing the risk of off-target effects and conserving valuable compound in large-scale studies.
- [1] Bai, L., Zhou, B., Yang, C. Y., Ji, J., McEachern, D., Przybranowski, S., ... & Wang, S. (2017). Targeted Degradation of BET Proteins in Triple-Negative Breast Cancer. Cancer Research, 77(9), 2476–2487. View Source
